1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-methylimidazol-4-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-5(9)6-3-7-4-8(6)2;/h3-4H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKNCBHCMVJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20970-49-4 | |
| Record name | 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Catalyzed Methylation and Ketone Formation
The most extensively documented method involves reacting N-methoxy-N,1-dimethyl-1H-imidazole-5-carboxamide with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere. The three-stage process comprises:
- Reagent Activation : Pre-cooling THF to 0°C ensures controlled exothermic reaction initiation
- Nucleophilic Addition : Methylmagnesium bromide (3M in diethyl ether) added dropwise over 15 minutes
- Thermal Optimization : Gradual warming to 20°C with 3-hour agitation
Key Parameters
- Stoichiometry: 2:1 molar ratio (Grignard:carboxamide)
- Quenching: Saturated NH4Cl solution for safe Mg salt precipitation
- Purification: Silica gel chromatography (2% methanol/dichloromethane)
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 87.59% |
| Purity (HPLC) | 98.2% |
| Reaction Time | 3.25 hrs |
| Scale-Up Capacity | 10 kg/batch |
This method's critical advantage lies in its high regioselectivity for the 5-position imidazole substitution, attributed to the electron-donating methyl group's steric and electronic effects.
Acyl Chloride-Imidazole Coupling
Direct Acylation Protocol
An alternative route utilizes 1-methyl-1H-imidazole-5-carbonyl chloride reacting with methylamine under Schotten-Baumann conditions:
Reaction Scheme
- Acyl Chloride Formation :
$$ \text{1-Methyl-1H-imidazole-5-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} + \text{HCl} + \text{SO}2 $$
- Amide Coupling :
$$ \text{Acyl chloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaOH}} \text{1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one} $$
Optimized Conditions
- Solvent: Dichloromethane/water biphasic system
- Temperature: 0-5°C during coupling
- Base: 10% NaOH aqueous solution
Comparative Analysis
| Metric | Grignard Method | Acylation Method |
|---|---|---|
| Yield | 87.6% | 68.3% |
| Byproduct Formation | <2% | 12-15% |
| Equipment Needs | Inert reactor | Standard glassware |
While less efficient than Grignard approaches, this method avoids moisture-sensitive reagents, making it preferable for small-scale academic synthesis.
Reductive Amination Pathway
Ketone Synthesis via Catalytic Hydrogenation
Third-generation methods employ 5-acetyl-1-methylimidazole reduction using palladium-on-carbon (Pd/C) in acidic media:
Procedure
- Charge autoclave with 5-acetyl-1-methylimidazole (1.0 eq)
- Add 10% Pd/C (0.5% w/w) in ethanol/HCl (1:3 v/v)
- Pressurize with H2 (50 psi) at 60°C for 6 hours
Performance Data
- Conversion Rate: 94.7%
- Selectivity: 88.2%
- Isolated Yield: 83.4%
This method's chief limitation lies in catalyst costs ($320/kg for 10% Pd/C), though catalyst recycling protocols can reduce expenses by 40% per batch.
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
All synthetic routes require final conversion to the hydrochloride salt:
Standard Protocol
- Dissolve free base (1.0 eq) in anhydrous ethyl acetate
- Add HCl gas (1.05 eq) via bubbler at 0°C
- Age slurry for 2 hrs
- Filter and wash with cold (-20°C) MTBE
Critical Quality Attributes
| Parameter | Specification |
|---|---|
| Crystallinity | ≥95% |
| Water Content | ≤0.5% w/w |
| Chloride Assay | 19.5-20.5% |
| Residual Solvents | <500 ppm |
X-ray diffraction analysis confirms monohydrate crystal structure (Space Group P2₁/c) with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements adapt the Grignard method for continuous manufacturing:
Plant Design Features
- Microreactor modules for exothermic step control
- In-line FTIR monitoring of reaction completeness
- Automated pH adjustment for HCl salt formation
Economic Metrics
| Factor | Batch Process | Continuous Process |
|---|---|---|
| Capacity | 500 kg/month | 2,000 kg/month |
| Production Cost | $1,200/kg | $890/kg |
| Energy Consumption | 35 kWh/kg | 22 kWh/kg |
This transition reduces processing time from 14 days (batch) to 72 hours (continuous) while improving yield consistency (RSD <1.5% vs 4.8% batch).
Impurity Profiling and Control
Principal Byproducts
HPLC-MS analysis identifies three critical impurities requiring control:
- Des-methyl Analog : ≤0.15%
- Formed via N-demethylation under acidic conditions
- Dimerized Product : ≤0.08%
- Michael addition byproduct at elevated temperatures
- Oxidation Product : ≤0.05%
- Ketone α-carbon oxidation during workup
Mitigation Strategies
- Maintain reaction pH >8 during extractions
- Use nitrogen sparging to prevent oxidation
- Implement cryogenic (-10°C) crystallization
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: It can be reduced to yield imidazole alcohols.
Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various imidazole derivatives, alcohols, and substituted imidazoles, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for advanced materials
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Substituent Effects: The position and type of substituents significantly influence reactivity and biological activity.
- Steric and Electronic Factors : The benzyl group in 1-benzyl-5-(chloromethyl)-1H-imidazole HCl increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Stereochemistry : Isopilocarpine hydrochloride, a diastereomer of pilocarpine, demonstrates how stereochemical variations (e.g., cis vs. trans configurations) critically impact pharmacological efficacy .
Physicochemical Properties
Key Observations :
Biological Activity
1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride, with CAS number 20970-49-4, is an imidazole derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique molecular structure, which includes an imidazole moiety known for diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other therapeutic potentials.
The molecular formula of this compound is C₆H₉ClN₂O, with a molecular weight of 160.60 g/mol. It is typically stored in an inert atmosphere at room temperature to maintain stability. The compound exhibits a variety of biological activities, primarily attributed to the imidazole ring, which is a common feature in many bioactive compounds.
Antibacterial Activity
Research indicates that imidazole derivatives often exhibit significant antibacterial properties. In vitro studies have shown that various imidazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study investigating the antibacterial efficacy of several alkaloids found that certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one HCl | TBD | TBD |
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties. The compound may exhibit similar activities, potentially effective against fungi such as Candida albicans and Aspergillus species. A comparative study highlighted that some imidazole-based antifungals had MIC values ranging from 16.69 to 78.23 µM against C. albicans .
Other Biological Activities
Beyond antibacterial and antifungal effects, imidazole compounds have shown promise in various therapeutic areas:
- Anticancer Activity : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
- Antiviral Properties : Research indicates potential antiviral effects against viruses like HIV and influenza.
- Anticonvulsant Effects : Certain imidazole derivatives have been evaluated for their anticonvulsant activity in animal models.
Case Studies
A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including this compound, which were tested for their biological activities. The results indicated that modifications to the imidazole ring could enhance antibacterial and antifungal efficacy .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with imidazole derivatives. For example, alkylation of the imidazole ring followed by acetylation and subsequent hydrochloride salt formation. Reaction solvents (e.g., ethanol or methanol), temperature (controlled between 60–80°C), and stoichiometric ratios of reagents (e.g., acylating agents) critically affect yield. Impurities often arise from incomplete alkylation or side reactions; purification via column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hygroscopic degradation. Avoid exposure to moisture or strong oxidizing agents. Use PPE (gloves, goggles) during handling due to hazards (H302: harmful if swallowed; H312/H332: harmful via skin contact or inhalation). Stability tests via accelerated aging (40°C/75% RH for 6 months) can predict long-term storage behavior .
Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituents on the imidazole ring (e.g., methyl group at N1, acetyl resonance at ~2.5 ppm for CH3CO) .
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) assesses purity (>95% threshold for biological assays) .
- FTIR : Confirms carbonyl stretching (~1700 cm⁻¹) and hydrochloride salt formation (broad N-H stretch ~2500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct systematic meta-analyses of existing literature (PubMed, Scopus) to identify variables (e.g., assay protocols, cell lines). Replicate conflicting studies under controlled conditions, adjusting parameters like concentration ranges (0.1–100 µM) or incubation times. Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance. Collaborate with original authors to validate methodologies .
Q. What computational strategies are effective in modeling interactions between this compound and enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to imidazole-recognizing enzymes (e.g., cytochrome P450). Validate with MD simulations (GROMACS, 100 ns runs) to assess stability of ligand-protein complexes .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., acetyl group’s electrophilicity) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the acetyl group (e.g., replace with carboxylic acid or amide) or imidazole substituents (e.g., halogens, methyl groups). Use parallel synthesis for high-throughput screening .
- Biological Assays : Test analogs against target enzymes (IC50 determinations) or in antimicrobial assays (MIC values). Correlate substituent electronegativity/logP with activity trends .
Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Refinement via SHELXL (full-matrix least-squares on F²) ensures accuracy. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
